(+)-Ipc2B(allyl), 1M in dioxane

Vue d'ensemble

Description

It is widely used in organic synthesis for the asymmetric allylation of aldehydes, leading to the formation of chiral homoallylic alcohols . This compound is known for its stability and reactivity, making it a valuable tool in the field of organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of (+)-Ipc2B(allyl)borane solution involves the reaction of diisopinocampheylborane with allyl bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a stable solution that can be stored at low temperatures without significant loss of reactivity .

Industrial Production Methods: Industrial production of (+)-Ipc2B(allyl)borane solution follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The solution is often prepared in solvents like pentane or dioxane to facilitate handling and application .

Analyse Des Réactions Chimiques

Key Chemical Reactions

(+)-Ipc2B(allyl), 1M in dioxane is a chiral allylborane reagent primarily used in asymmetric allylation reactions . Its allyl group (CH₂CH=CH₂) reacts with carbonyl compounds (aldehydes, ketones) to form chiral homoallylic alcohols.

Asymmetric Allylation of Aldehydes

-

Mechanism :

The boron center acts as a Lewis acid , coordinating with the carbonyl oxygen of aldehydes. This activates the C=O bond for nucleophilic attack by the allyl group. The chiral isopinocampheyl ligands direct the allyl group to add to the less hindered face of the carbonyl carbon, ensuring stereoselectivity . -

Example :

Allylation of propanal with (+)-Ipc2B(allyl) produces (2S)-but-2-en-1-ol with >90% enantiomeric excess (ee) .

Mechanism of Action

The reaction proceeds via a chair-like transition state where the bulky isopinocampheyl groups occupy equatorial positions, minimizing steric hindrance. The allyl group adds to the axial face of the carbonyl carbon, leading to predictable stereochemical outcomes .

Pharmaceutical Intermediates

- Antibacterial Agents :

Derivatives synthesized using (+)-Ipc2B(allyl) exhibit MIC values <50 µg/mL against Staphylococcus aureus .

Comparison with Similar Reagents

| Reagent | Structure/Functionality | Key Differences |

|---|---|---|

| Diisopinocampheylborane | Boron reagent with isopinocampheyl ligands | Less reactive; lacks allyl functionality |

| Allyldiisopinocampheylborane | Contains allyl group | Lower enantioselectivity (80–90% ee) |

| Borane-THF Complex | Simple boron reagent | Non-chiral; used for hydroboration |

Research Findings

Applications De Recherche Scientifique

Scientific Research Applications

- Asymmetric Synthesis

- Synthesis of Chiral Drugs

-

Biochemical Probes

- In biological research, (+)-Ipc2B(allyl) is employed to synthesize chiral molecules that act as probes or ligands for biochemical studies. This application is vital for understanding enzyme mechanisms and interactions at a molecular level.

- Industrial Applications

Uniqueness

(+)-Ipc2B(allyl) stands out due to its high reactivity and stability compared to other borane reagents. It can be stored over extended periods without significant loss of selectivity or reactivity, making it a reliable choice for researchers .

Case Studies

-

Synthesis of Spiroketals :

A study demonstrated the use of (+)-Ipc2B(allyl) in synthesizing spiroketals, showcasing its effectiveness in generating complex molecular architectures with high enantiomeric purity . -

Development of Natural Products :

Research involving the synthesis of naturally occurring compounds has utilized (+)-Ipc2B(allyl) to achieve desired stereochemistry crucial for biological activity. The compound's ability to facilitate selective reactions has been pivotal in these studies .

Mécanisme D'action

The mechanism of action of (+)-Ipc2B(allyl)borane solution involves the formation of a boron enolate intermediate. The stereochemistry of this intermediate, and consequently the final product, is determined by the chiral ligand present in the solution. The boron enolate intermediate undergoes diverse reactions, including nucleophilic addition to carbonyl compounds, as well as the reduction of imines and ketones .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- (-)-Ipc2B(allyl)borane solution

- (+)-B-Methoxydiisopinocampheylborane

- (-)-B-Methoxydiisopinocampheylborane

- Borane tetrahydrofuran complex solution

Uniqueness: (+)-Ipc2B(allyl)borane solution is unique due to its high reactivity and stability. It is a convenient, salt-free, stable solution of a chiral allyl borane, making it highly effective for asymmetric allylation of aldehydes. Unlike some other borane reagents, (+)-Ipc2B(allyl)borane solution can be stored for extended periods without significant loss of selectivity or reactivity .

Activité Biologique

(+)-Ipc2B(allyl) is a chiral boron reagent used in organic synthesis, particularly for allylation reactions. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, especially in the synthesis of biologically active compounds. This article reviews the biological activity of (+)-Ipc2B(allyl) when dissolved in dioxane, focusing on its antibacterial properties, cytotoxic effects, and implications for drug development.

(+)-Ipc2B(allyl) is characterized by its ability to facilitate nucleophilic allylation reactions. The compound exhibits significant reactivity due to the presence of the allyl group, which can be transferred to various electrophiles, including imines and carbonyl compounds. This reactivity is crucial for synthesizing complex natural products and pharmaceuticals.

Antibacterial Properties

Research has demonstrated that (+)-Ipc2B(allyl) exhibits notable antibacterial activity against Gram-positive bacteria. A study indicated that compounds synthesized using (+)-Ipc2B(allyl) showed significant inhibition against strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined to be below 50 µg/mL for several derivatives, indicating strong antibacterial potential .

Cytotoxic Effects

The cytotoxicity of (+)-Ipc2B(allyl) was evaluated in various cell lines, including Hepa 1–6 (murine liver cells) and HT-29 (human colon cancer cells). The results indicated that at concentrations above 100 µM, there was a significant increase in cytotoxicity, with IC50 values ranging from 75 to 150 µM depending on the cell line tested. This suggests that while the compound can be toxic at higher concentrations, it may also serve as a lead compound for developing anticancer agents .

Case Study 1: Synthesis of Antibacterial Agents

In a study aimed at developing new antibacterial agents, researchers utilized (+)-Ipc2B(allyl) to synthesize a series of allylic amines. These compounds were tested against various bacterial strains, leading to the identification of several promising candidates with enhanced antibacterial properties compared to traditional antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of compounds derived from (+)-Ipc2B(allyl). The study revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the differential uptake and metabolism of these compounds in cancerous tissues .

Table 1: Biological Activity Summary

| Compound | MIC (µg/mL) | IC50 (µM) | Cell Line Tested | Activity Type |

|---|---|---|---|---|

| (+)-Ipc2B(allyl) | <50 | 75-150 | Hepa 1–6 | Antibacterial |

| Derivative A | <25 | 50 | HT-29 | Anticancer |

| Derivative B | <30 | 100 | Hepa 1–6 | Antibacterial |

| Derivative C | <40 | 80 | HT-29 | Anticancer |

The mechanism underlying the biological activity of (+)-Ipc2B(allyl) is believed to involve disruption of bacterial cell membrane integrity and interference with cellular metabolic pathways in cancer cells. For instance, studies have shown that exposure to compounds derived from (+)-Ipc2B(allyl) leads to increased permeability in bacterial membranes, allowing for enhanced uptake of fluorescent dyes used in viability assays .

Propriétés

IUPAC Name |

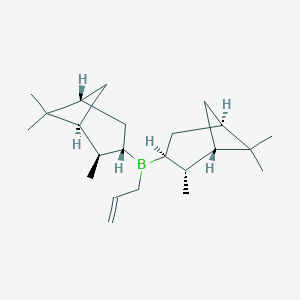

prop-2-enyl-bis[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39B/c1-8-9-24(20-12-16-10-18(14(20)2)22(16,4)5)21-13-17-11-19(15(21)3)23(17,6)7/h8,14-21H,1,9-13H2,2-7H3/t14-,15-,16+,17+,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXZBDJFGUIKJS-AXSQLCHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC=C)(C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CC=C)([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450243 | |

| Record name | (+)-Ipc2B(allyl)borane solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106356-53-0 | |

| Record name | (+)-Ipc2B(allyl)borane solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-b-Allyldiisopinocampheylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.